molecular formula C12H18O2 B14853860 2-(Tert-butoxy)-3-ethylphenol

2-(Tert-butoxy)-3-ethylphenol

Cat. No.: B14853860
M. Wt: 194.27 g/mol
InChI Key: OFXUTAAHGRAMMN-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-3-ethylphenol is an organic compound characterized by a tert-butoxy group and an ethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-3-ethylphenol typically involves the alkylation of 3-ethylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{3-ethylphenol} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the selectivity and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-3-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Tert-butoxy)-3-ethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-3-ethylphenol involves its interaction with various molecular targets. The tert-butoxy group can influence the reactivity of the phenol ring, making it more susceptible to electrophilic aromatic substitution reactions. The ethyl group can also affect the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butoxy)-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group.

    2-(Tert-butoxy)-5-ethylphenol: Similar structure but with the ethyl group in a different position.

    2-(Tert-butoxy)-3-isopropylphenol: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

2-(Tert-butoxy)-3-ethylphenol is unique due to the specific positioning of the tert-butoxy and ethyl groups, which can influence its reactivity and potential applications. The combination of these groups can provide distinct chemical properties that are not observed in similar compounds.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-ethyl-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C12H18O2/c1-5-9-7-6-8-10(13)11(9)14-12(2,3)4/h6-8,13H,5H2,1-4H3

InChI Key

OFXUTAAHGRAMMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)O)OC(C)(C)C

Origin of Product

United States

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